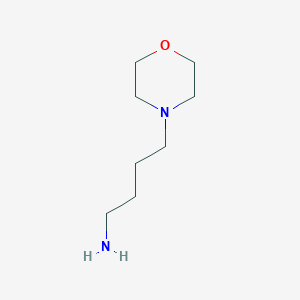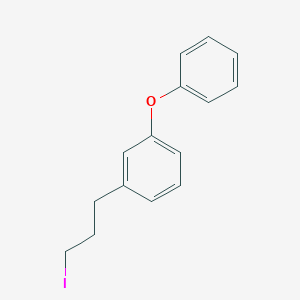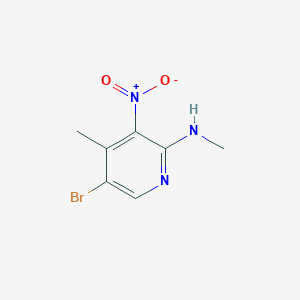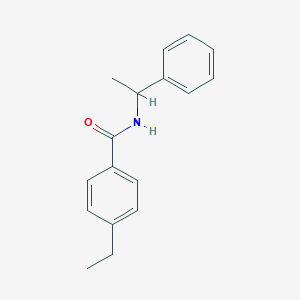
4-ethyl-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as N-phenethyl-4-ethylbenzamide and is commonly used in scientific research. This compound has gained significant attention due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-ethyl-N-(1-phenylethyl)benzamide is not fully understood. However, it is believed to act on various receptors in the body, including the opioid receptors, which are involved in pain perception. This compound may also have an effect on the immune system and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-ethyl-N-(1-phenylethyl)benzamide has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to have analgesic effects, reducing pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethyl-N-(1-phenylethyl)benzamide in lab experiments is its potential as an analgesic and anti-inflammatory agent. This compound may also have applications in the treatment of neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-ethyl-N-(1-phenylethyl)benzamide. One potential area of research is the development of new drugs based on this compound. This may involve modifying the structure of the compound to improve its efficacy and reduce toxicity. Another area of research is the investigation of the compound's effects on the immune system and inflammation. This may lead to the development of new treatments for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
In conclusion, 4-ethyl-N-(1-phenylethyl)benzamide is a chemical compound that has gained significant attention due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-(1-phenylethyl)benzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with N-phenethylamine to yield 4-ethyl-N-(1-phenylethyl)benzamide.
Applications De Recherche Scientifique
4-ethyl-N-(1-phenylethyl)benzamide has been extensively used in scientific research. It has been studied for its potential application as an analgesic, anti-inflammatory, and anti-cancer agent. This compound has also been investigated for its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Propriétés
Numéro CAS |
116368-37-7 |
|---|---|
Nom du produit |
4-ethyl-N-(1-phenylethyl)benzamide |
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
4-ethyl-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-14-9-11-16(12-10-14)17(19)18-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19) |
Clé InChI |
KLBJTXBEKSVGOI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




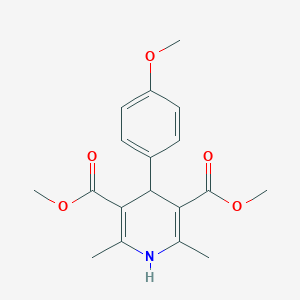

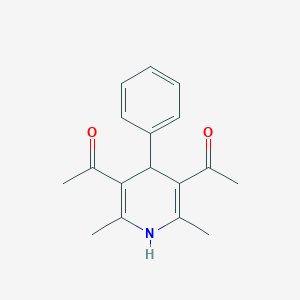
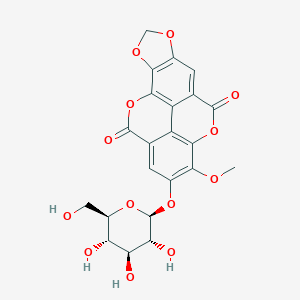
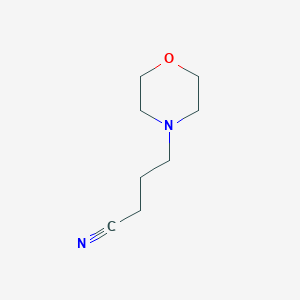
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
